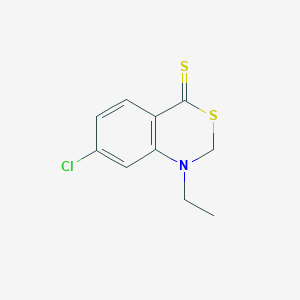
7-Chloro-1-ethyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1-ethyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by the presence of a chlorine atom at the 7th position, an ethyl group at the 1st position, and a thione group at the 4th position of the benzothiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-ethyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chloro-2H-1,4-benzothiazin-3(4H)-one with ethylating agents to introduce the ethyl group at the 1st position . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-ethyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Halogen substitution reactions can occur at the chlorine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Chloro-1-ethyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for the development of new therapeutic agents.
Medicine: Research has shown its potential in the treatment of various diseases due to its biological activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 7-Chloro-1-ethyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2H-1,4-benzothiazin-3(4H)-one
- 7-Chloro-1,2-dihydro-4H-3,1-benzothiazine-4-thione
Uniqueness
7-Chloro-1-ethyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione is unique due to the presence of the ethyl group at the 1st position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity compared to other similar compounds .
Properties
CAS No. |
83388-42-5 |
|---|---|
Molecular Formula |
C10H10ClNS2 |
Molecular Weight |
243.8 g/mol |
IUPAC Name |
7-chloro-1-ethyl-2H-3,1-benzothiazine-4-thione |
InChI |
InChI=1S/C10H10ClNS2/c1-2-12-6-14-10(13)8-4-3-7(11)5-9(8)12/h3-5H,2,6H2,1H3 |
InChI Key |
RLMNQMOWNCBEAO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CSC(=S)C2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




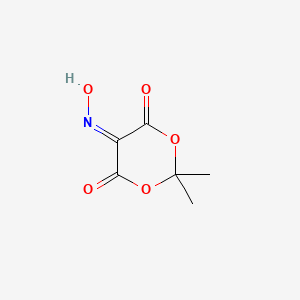
![Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one](/img/structure/B14421710.png)
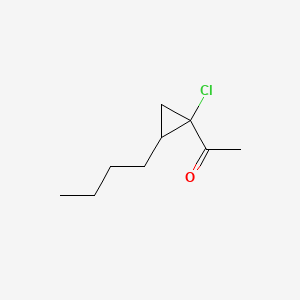
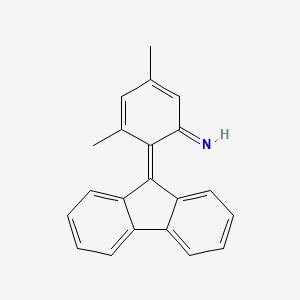
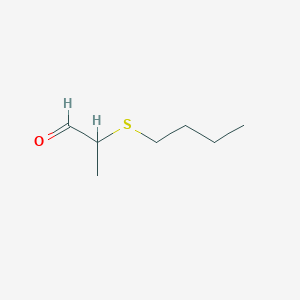

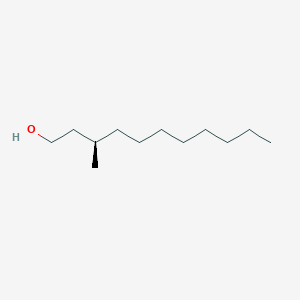
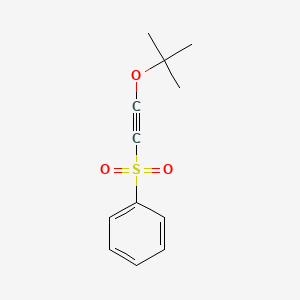
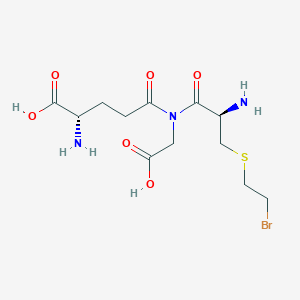
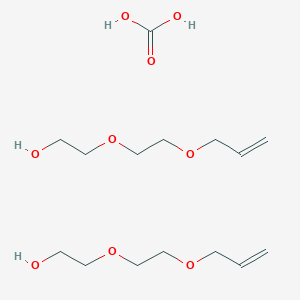
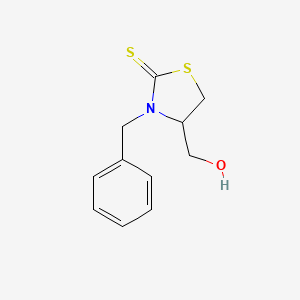
![N,N-Diethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421793.png)
